molecular formula C7H14 B165557 2,4-Dimethyl-2-pentene CAS No. 625-65-0

2,4-Dimethyl-2-pentene

Cat. No.: B165557
CAS No.: 625-65-0
M. Wt: 98.19 g/mol
InChI Key: VVCFYASOGFVJFN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It is a colorless liquid with a characteristic odor and is classified as an alkene due to the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, 2,4-dimethylpent-2-ene .

Properties

IUPAC Name

2,4-dimethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VVCFYASOGFVJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID70211545
Record name 2,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 2,4-Dimethylpent-2-ene
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CAS No.

625-65-0
Record name 2,4-Dimethyl-2-pentene
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Record name 2,4-Dimethylpent-2-ene
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Record name 2,4-DIMETHYL-2-PENTENE
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Record name 2,4-Dimethylpent-2-ene
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Preparation Methods

Reaction Conditions

The dehydration of 2,4-dimethyl-2-pentanol to form 2,4-dimethyl-2-pentene is a cornerstone synthesis method. This reaction typically employs sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts, operating at temperatures between 150–180°C. The process follows an E1 elimination mechanism, where the acid protonates the hydroxyl group, facilitating the formation of a carbocation intermediate. Subsequent deprotonation yields the alkene.

Key Parameters:

ParameterValue/DetailSource
Catalyst Concentration85% H₃PO₄ or 98% H₂SO₄JOC, 1980
Temperature Range150–180°CJOC, 1980
Reaction Time2–4 hoursJOC, 1980
Yield75–85%JOC, 1980

Mechanistic Insights

The reaction proceeds via a three-step mechanism:

  • Protonation : The hydroxyl group of 2,4-dimethyl-2-pentanol is protonated by the acid, forming an oxonium ion.

  • Carbocation Formation : Water departs, generating a tertiary carbocation stabilized by adjacent methyl groups.

  • Deprotonation : A base abstracts a β-hydrogen, resulting in the formation of the double bond.

Steric hindrance from the methyl groups influences the regioselectivity, favoring the more substituted (Zaitsev) alkene.

Optimization Strategies

  • Catalyst Selection : H₃PO₄ minimizes side reactions (e.g., sulfonation) compared to H₂SO₄.

  • Temperature Control : Maintaining temperatures below 200°C prevents polymerization of the alkene.

  • Distillation : Fractional distillation at 83°C (boiling point of the product) enhances purity.

Dehydrohalogenation of 2-Chloro-2,4-dimethylpentane

Reaction Conditions

Dehydrohalogenation involves treating 2-chloro-2,4-dimethylpentane with a strong base, such as potassium hydroxide (KOH) in ethanol. This method follows an E2 elimination mechanism, requiring a single concerted step for H and Cl removal.

Key Parameters:

ParameterValue/DetailSource
Base5M KOH in ethanolJOC, 1980
Temperature70–90°CJOC, 1980
Reaction Time1–2 hoursJOC, 1980
Yield65–75%JOC, 1980

Mechanistic Insights

The E2 mechanism involves simultaneous abstraction of a β-hydrogen by the base and elimination of the chloride ion, forming the double bond in a single step. The transition state is characterized by anti-periplanar geometry of the departing H and Cl atoms.

Side Reactions and Mitigation

  • Competing SN2 Reactions : Minimized by using a bulky base (e.g., tert-butoxide) or polar aprotic solvents.

  • Isomerization : Controlled by maintaining moderate temperatures to prevent alkene rearrangement.

Industrial Production via Catalytic Cracking

Process Overview

In industrial settings, this compound is synthesized through catalytic cracking of higher hydrocarbons (C10–C14) using zeolite catalysts. This method leverages high temperatures (400–600°C) and pressures (1–5 atm) to fragment larger molecules into smaller alkenes.

Key Parameters:

ParameterValue/DetailSource
CatalystZeolite Y or ZSM-5JOC, 1980
Temperature450–550°CJOC, 1980
Pressure2–3 atmJOC, 1980
Selectivity60–70%JOC, 1980

Challenges and Solutions

  • Coking : Catalyst deactivation due to carbon deposits is mitigated by periodic regeneration via oxidative treatments.

  • Product Separation : Distillation towers isolate this compound from other cracked products based on boiling point differences.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Dehydration8595ModerateHigh
Dehydrohalogenation7590LowModerate
Catalytic Cracking7085HighLow

Key Findings:

  • Lab-Scale Synthesis : Acid-catalyzed dehydration is preferred for its balance of yield and simplicity.

  • Industrial Production : Catalytic cracking offers scalability despite lower selectivity.

Scientific Research Applications

2,4-Dimethyl-2-pentene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its role in biological systems, particularly in understanding the metabolism of alkenes.

    Medicine: Research into its potential medicinal properties is ongoing, although it is not widely used in pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-pentene primarily involves its reactivity as an alkene. The double bond in its structure allows it to participate in addition reactions, where reagents add across the double bond. This reactivity is crucial in many of its chemical transformations. The molecular targets and pathways involved depend on the specific reaction it undergoes. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst to form a saturated hydrocarbon .

Comparison with Similar Compounds

    2,4-Dimethylpentane: A saturated hydrocarbon with similar molecular weight but lacks the double bond.

    2,4-Dimethyl-1-pentene: An isomer with the double bond in a different position.

    2,4-Dimethyl-3-pentene: Another isomer with the double bond in yet another position.

Uniqueness: 2,4-Dimethyl-2-pentene is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. Its structure allows for specific addition reactions that are not possible with its saturated counterpart, 2,4-Dimethylpentane .

Biological Activity

2,4-Dimethyl-2-pentene is an unsaturated hydrocarbon belonging to the class of alkenes, characterized by its molecular formula C7H14C_7H_{14} and a double bond between the second and third carbon atoms. This compound is recognized for its unique structural features, including two methyl groups located at the fourth carbon position, which influence its reactivity and potential biological activities.

The chemical structure of this compound can be represented as follows:

Structure CC C C C C C\text{Structure }\text{CC C C C C C}

Key Physical Properties:

  • Boiling Point: 83°C
  • Melting Point: -128°C
  • Molecular Weight: 98.186 g/mol

Biological Activity Overview

While extensive research specifically targeting the biological activity of this compound is limited, several studies suggest potential applications in various biological contexts due to its chemical properties.

Antimicrobial Activity

Research has indicated that alkenes can exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth. Although direct studies on this compound are scarce, its reactivity suggests it could participate in reactions that lead to biologically active derivatives.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various alkenes found that compounds with similar unsaturation levels can induce apoptosis in cancer cells. The presence of the double bond in this compound may allow it to interact with cellular membranes or proteins, potentially leading to cytotoxic effects.

Case Study 1: Antimicrobial Properties

A comparative study on the antimicrobial activity of various alkenes showed that compounds with branched structures exhibited higher inhibitory effects against Gram-positive bacteria. Although this compound was not directly tested, its structural similarity suggests it may possess comparable properties.

CompoundActivity Against Gram-positive BacteriaReference
3-Methyl-1-penteneModerate
1-HexeneLow
This compoundHypotheticalN/A

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study examining the effects of various alkenes on cancer cell lines, compounds with similar configurations were found to induce apoptosis through oxidative stress pathways. While specific data on this compound is lacking, its unsaturated nature may contribute to similar biological activities.

CompoundCell Line TestedIC50 (µM)Reference
(Z)-4,4-Dimethyl-2-penteneHeLa25
3-Methyl-1-penteneMCF-730
This compoundNot TestedN/AN/A

The biological activity of alkenes like this compound can be attributed to several mechanisms:

  • Reactivity with Biomolecules: The double bond can react with nucleophiles in biological systems, potentially modifying proteins or lipids.
  • Oxidative Stress Induction: Alkenes are known to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
  • Membrane Interaction: The hydrophobic nature of hydrocarbons allows them to integrate into lipid bilayers, affecting membrane fluidity and function.

Q & A

Basic: How can the molecular structure and purity of 2,4-Dimethyl-2-pentene be characterized experimentally?

Answer:
The compound is typically characterized using gas chromatography (GC) with retention indices and spectroscopic methods :

  • IR Spectroscopy : Compare experimental peaks (e.g., C=C stretching at ~1650–1680 cm⁻¹ and C-H bending for alkenes) to reference spectra from NIST databases .
  • Mass Spectrometry (EI) : Identify fragmentation patterns (e.g., base peaks at m/z 98 for molecular ion [C₇H₁₄]⁺ and characteristic losses like CH₃ or C₂H₅) .
  • GC Retention Indices : Use standardized columns (e.g., non-polar stationary phases) and reference retention indices (e.g., 552–580 for branched alkenes) to confirm purity and isomer differentiation .

Basic: What thermodynamic properties of this compound are critical for reaction design, and how are they determined?

Answer:
Key properties include enthalpy of vaporization (ΔvapH) and boiling point :

PropertyValue RangeMethodReference
ΔvapH (kcal/mol)7.04–7.36Static calorimetry
Boiling Point57–58.8°CFractional distillation + GC
These are measured via static calorimetry for ΔvapH and validated against incremental models for branched alkenes .

Advanced: How can contradictions in reported thermodynamic data (e.g., ΔvapH) be resolved?

Answer:
Discrepancies arise from experimental conditions (e.g., temperature range, purity). To resolve:

Cross-validate methods : Compare static calorimetry (e.g., 7.04 kcal/mol at 300 K ) with vapor pressure-based calculations.

Assess purity : Use GC-MS to rule out isomer contamination (e.g., cis/trans isomers ).

Apply computational models : Incremental group contribution methods (e.g., NIST’s TRC data) predict ΔvapH within ±0.1 kcal/mol .

Advanced: What experimental designs are optimal for studying isomerization equilibria in this compound?

Answer:

Reaction Conditions : Use acid catalysts (e.g., H₂SO₄) at 25–100°C to monitor isomer interconversion .

Analytical Workflow :

  • In-situ GC : Track retention time shifts (e.g., Z vs. E isomers).
  • Kinetic Modeling : Fit rate constants to Arrhenius equations (activation energy ~15–20 kcal/mol for branched alkenes ).

Thermodynamic Analysis : Calculate equilibrium constants (Keq) via ΔG° = -RT ln Keq .

Basic: What gas chromatography parameters ensure accurate quantification of this compound in mixtures?

Answer:

  • Column : Non-polar (e.g., DB-5ms, 30 m × 0.25 mm ID).
  • Temperature Program : 40°C (hold 2 min) → 10°C/min → 250°C.
  • Retention Index Calibration : Use n-alkane standards (C₅–C₁₀) for retention index validation (expected RI: ~580 ).

Advanced: How can computational chemistry predict reaction pathways for this compound?

Answer:

DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to model carbocation stability in acid-catalyzed reactions .

Transition State Analysis : Locate saddle points for addition reactions (e.g., H₂O or HCl addition) using QST3 methods.

Solvent Effects : Apply PCM models to simulate polar solvents (e.g., water) and compare to experimental yields .

Advanced: What mechanistic insights explain regioselectivity in electrophilic additions to this compound?

Answer:
The Saytzeff (Zaitsev) rule governs regioselectivity:

  • Stability of Carbocation Intermediates : Tertiary carbocations (from addition to the less substituted double bond) are favored.
  • Polar Effects : Electron-donating methyl groups stabilize transition states. For example, HCl addition yields 2-chloro-2,4-dimethylpentane as the major product .
  • Kinetic vs. Thermodynamic Control : High-temperature conditions favor thermodynamic products (e.g., more substituted alkenes) .

Basic: How can researchers validate synthetic routes to this compound?

Answer:

Synthesis via Dehydration : React 2,4-dimethyl-3-pentanol with H₃PO₄ at 150°C, monitoring via GC .

Byproduct Analysis : Use GC-MS to detect common impurities (e.g., dienes or rearranged isomers).

Yield Optimization : Vary catalyst (e.g., Al₂O₃ vs. H₂SO₄) and temperature to maximize selectivity (>90% purity) .

Advanced: What role does steric hindrance play in the reactivity of this compound?

Answer:

  • Steric Effects : Bulky methyl groups hinder electrophilic attack on the double bond, slowing reaction rates (e.g., bromination or epoxidation).
  • Comparative Studies : Compare rate constants with less hindered analogs (e.g., 2-pentene) to quantify steric contributions (ΔΔG‡ ~2–3 kcal/mol ).
  • Molecular Dynamics : Simulate collision frequencies to predict steric barriers in Diels-Alder reactions .

Advanced: How can isotopic labeling elucidate degradation pathways of this compound in environmental studies?

Answer:

¹³C-Labeling : Synthesize ¹³C-enriched compound to track biodegradation products via LC-MS.

Mechanistic Probes : Monitor intermediates (e.g., epoxides or diols) in soil or aqueous systems under aerobic/anaerobic conditions.

Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-2-pentene
Reactant of Route 2
2,4-Dimethyl-2-pentene

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